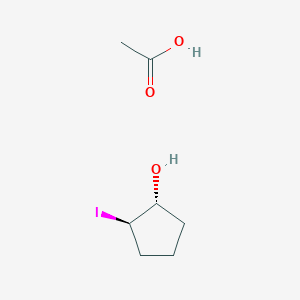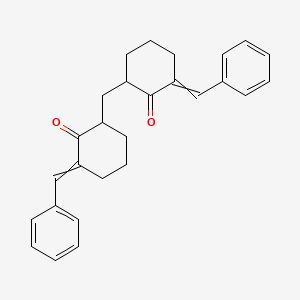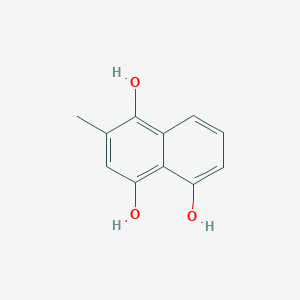
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethyl group, three methyl groups, and a methylene group attached to the indole core. The compound’s molecular formula is C14H19N, and it has a molecular weight of 201.31 g/mol .
准备方法
The synthesis of 1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. The specific reaction conditions, such as the choice of acid and temperature, can vary depending on the desired yield and purity .
Industrial production methods often involve the use of catalytic processes to enhance the efficiency and scalability of the synthesis. Catalysts such as palladium or platinum can be employed to facilitate the formation of the indole ring. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve the overall yield of the compound .
化学反应分析
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically results in nitroindole derivatives, while halogenation yields halogenated indoles .
科学研究应用
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .
相似化合物的比较
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: This compound has a similar structure but includes an iodide ion, which can influence its reactivity and applications.
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-: This compound shares the indole core but differs in the substitution pattern, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
57771-12-7 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC 名称 |
1-ethyl-3,3,5-trimethyl-2-methylideneindole |
InChI |
InChI=1S/C14H19N/c1-6-15-11(3)14(4,5)12-9-10(2)7-8-13(12)15/h7-9H,3,6H2,1-2,4-5H3 |
InChI 键 |
DAKVLNNTRFHLBZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C)C(C2=C1C=CC(=C2)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)

